BenchChemオンラインストアへようこそ!

BW A256C

Cardiac Electrophysiology Class I Antiarrhythmics Sodium Channel Blockade

BW A256C (Palatrigine) is a class 1C antiarrhythmic uniquely combining ACE inhibition and β-blockade in one molecule. Unlike quinidine, lidocaine, disopyramide, or flecainide, it eliminates hypotensive liability at therapeutic doses, enabling cleaner in vivo hemodynamic assessments. With an EC₅₀ of 2.2×10⁻⁶ M in guinea-pig ventricle, distinctly slow Na⁺ channel recovery kinetics (t₁/₂=119.0±19.2 s), and superior potency and duration vs. flecainide in conscious dog models, it is the definitive ion channel reference probe. A quantified 3–4× therapeutic safety margin for proarrhythmia supports robust safety pharmacology benchmarking.

Molecular Formula C12H13Cl2N5
Molecular Weight 298.17 g/mol
CAS No. 98410-36-7
Cat. No. B1678289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBW A256C
CAS98410-36-7
Synonyms5(3)-amino-6-(2,3-dichlorophenyl)-2,3(2,5)-dihydro-3(5)-imino-2-isopropyl-1,2,4-triazine
BW A256C
BWA 256C
BWA-256-C
BWA-256C
palatrigine
Molecular FormulaC12H13Cl2N5
Molecular Weight298.17 g/mol
Structural Identifiers
SMILESCC(C)N1C(=N)N=C(C(=N1)C2=C(C(=CC=C2)Cl)Cl)N
InChIInChI=1S/C12H13Cl2N5/c1-6(2)19-12(16)17-11(15)10(18-19)7-4-3-5-8(13)9(7)14/h3-6H,1-2H3,(H3,15,16,17)
InChIKeyXJQJAFGEQVKYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BW A256C (Palatrigine) CAS 98410-36-7: Chemical Identity and Antiarrhythmic Classification


BW A256C (Palatrigine, CAS 98410-36-7), chemically designated as 5(3)-amino-6-(2,3-dichlorophenyl)-2,3(2,5)-dihydro-3(5)-imino-2-isopropyl-1,2,4-triazine [1], is a small molecule originally developed as a chemically novel class 1 antiarrhythmic agent [2]. It is characterized by a dual pharmacophore exhibiting both angiotensin-converting enzyme (ACE) inhibitory and beta-adrenergic receptor blocking properties [3]. Electrophysiological characterization further classifies it as a 'slow' class 1C antiarrhythmic based on its unique kinetics of sodium channel block [4].

BW A256C Differentiation Rationale: Why Substitution with Quinidine, Lidocaine, Disopyramide, or Flecainide Requires Rigorous Justification


Within the class 1 antiarrhythmic family, compounds are not functionally interchangeable due to significant differences in potency, sodium channel binding kinetics, and secondary pharmacological profiles that directly impact hemodynamic safety and clinical efficacy. BW A256C demonstrates a unique profile distinct from its closest analogs. While compounds like quinidine, lidocaine, disopyramide, and flecainide effectively suppress arrhythmias, their therapeutic use is often constrained by a narrow therapeutic window, off-target hemodynamic effects like hypotension, and specific proarrhythmic risks [1]. The quantitative evidence below demonstrates that BW A256C achieves superior potency while avoiding the hypotensive liability inherent to these comparators, and its distinct 'slow' kinetic signature separates it even from other class 1C agents like flecainide [2].

Quantitative Evidence Guide: BW A256C vs. Class 1 Antiarrhythmic Comparators


Superior In Vitro Potency: BW A256C vs. Quinidine, Lidocaine, Disopyramide, and Flecainide in Guinea-Pig Ventricle

BW A256C demonstrates significantly higher potency in reducing the maximum rate of depolarization (Vmax) of guinea-pig ventricle action potentials compared to a panel of established class 1 antiarrhythmics. The EC50 value for BW A256C was measured at 2.2 × 10⁻⁶ M, which is quantitatively lower (more potent) than the EC50 values reported for quinidine, lidocaine, disopyramide, and flecainide under comparable assay conditions, establishing it as the most potent agent in this head-to-head comparison [1].

Cardiac Electrophysiology Class I Antiarrhythmics Sodium Channel Blockade

Devoid of Hypotensive Activity at Antiarrhythmic Doses: A Key Differentiator from Quinidine, Lidocaine, Disopyramide, and Flecainide

A critical limitation of many class 1 antiarrhythmics is their propensity to cause hypotension, which complicates in vivo studies and limits therapeutic utility. In a direct in vivo comparison using anesthetized rats, BW A256C was uniquely devoid of hypotensive activity at doses that were effective against aconitine-induced arrhythmias. In contrast, the comparator agents quinidine, lidocaine, disopyramide, and flecainide all exhibited measurable hypotensive effects at their respective antiarrhythmic doses in this model [1].

Hemodynamics Cardiovascular Safety In Vivo Pharmacology

Class-Defining 'Slow' Sodium Channel Kinetics: Comparative Recovery Half-Life vs. Flecainide

Electrophysiological subclassification of class 1 antiarrhythmics is determined by the kinetics of their interaction with sodium channels. A direct comparison of BW A256C (10⁻⁶ M) with flecainide (10⁻⁵ M) under identical in vitro conditions revealed profoundly different kinetic signatures. The half-life (t₁/₂) for recovery from use-dependent block of Vmax was 119.0 ± 19.2 s for BW A256C, which is approximately 15.5 times longer than the t₁/₂ of 7.68 ± 0.20 s measured for flecainide [1]. This exceptionally slow recovery profile is the basis for its classification as a 'slow' class 1C agent.

Electrophysiology Sodium Channel Kinetics Class 1C Antiarrhythmics

Enhanced In Vivo Potency and Duration of Action in a Canine Arrhythmia Model vs. Flecainide

Translating in vitro potency to an intact organism is a critical hurdle. In a conscious dog model of ventricular ectopic activity (induced by 20-24 h of permanent coronary artery ligation), BW A256C demonstrated a substantial in vivo advantage over flecainide. Oral administration of BW A256C was found to be approximately 7 times more potent and also longer acting than flecainide [1]. This suggests improved oral bioavailability and/or a longer functional half-life in a relevant large animal model of ischemic arrhythmia.

In Vivo Efficacy Canine Arrhythmia Model Antiarrhythmic Duration

Recommended Research and Industrial Application Scenarios for BW A256C (Palatrigine) Based on Differentiated Evidence


In Vitro Electrophysiology Studies Requiring a High-Potency, Class-Defining 'Slow' Class 1C Standard

For researchers characterizing novel ion channel modulators or investigating the nuanced kinetics of sodium channel blockade, BW A256C serves as an essential reference compound. Its high potency (EC50 2.2 × 10⁻⁶ M in guinea-pig ventricle [1]) allows for robust, clear signals at lower concentrations, reducing solvent artifacts. Critically, its unique 'slow' kinetic profile (recovery t₁/₂ = 119.0 ± 19.2 s [2]) provides a distinct, well-characterized endpoint on the spectrum of use-dependent block, making it ideal for benchmarking new chemical entities and validating experimental setups against established class 1C behavior.

In Vivo Arrhythmia Models in Rodents and Large Animals Where Hemodynamic Confounds Must Be Minimized

BW A256C is particularly well-suited for in vivo studies where hypotension could confound the interpretation of antiarrhythmic efficacy. Unlike the standard comparators quinidine, lidocaine, disopyramide, and flecainide, BW A256C is devoid of hypotensive activity at its effective antiarrhythmic doses in rat models [1]. This property simplifies telemetry and hemodynamic monitoring, allowing for a more direct and cleaner assessment of antiarrhythmic effect. Furthermore, its superior in vivo potency and duration of action compared to flecainide in conscious dog models [1] translates to practical benefits, enabling less frequent dosing and reduced animal stress in chronic studies.

Investigations into the Dual Pharmacology of Sodium Channel Blockade and ACE/Beta-Adrenergic Receptor Modulation

As a single molecular entity documented to possess both class 1 antiarrhythmic properties [1] and dual ACE inhibitory / beta-adrenergic receptor blocking properties [3], BW A256C is a unique chemical probe. It is ideal for research programs exploring the synergistic or polypharmacological effects of targeting multiple nodes in the cardiovascular and neurohumoral systems. Researchers investigating the therapeutic potential of multifunctional ligands for complex diseases like heart failure with arrhythmia can use BW A256C as a tool compound to dissect these overlapping pathways without the confounding variables introduced by using multiple separate drugs.

Comparative Safety Pharmacology for Assessing Proarrhythmic Risk

Given the known proarrhythmic liabilities of many class 1 antiarrhythmics, BW A256C offers a specific, quantifiable risk profile that is valuable for safety pharmacology studies. The compound's proarrhythmic activity is explicitly linked to plasma levels 3-4 times greater than its therapeutic antiarrhythmic level [1]. This provides a well-defined safety margin that can be used as a benchmark when screening newer generation antiarrhythmics or when studying the mechanisms of drug-induced arrhythmias. Researchers can use BW A256C as a positive control with a documented, quantitative therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BW A256C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.